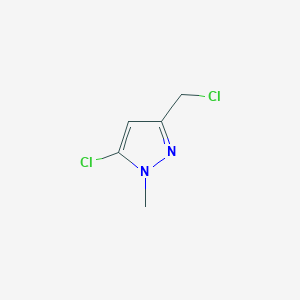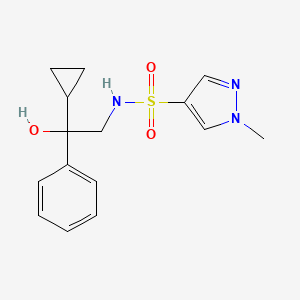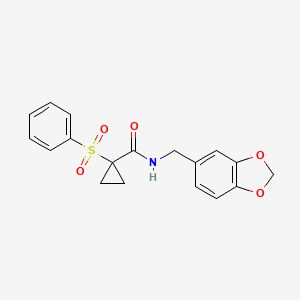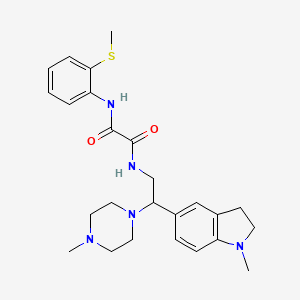![molecular formula C23H15N5O2S B2429212 2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207004-18-9](/img/new.no-structure.jpg)
2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a fascinating organic compound. It incorporates a unique combination of aromatic systems, heterocycles, and fused rings, making it a notable subject of scientific interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creating this compound typically involves multi-step organic synthesis. The synthesis might start with readily available precursors such as 1-naphthylamine and 2-thiophenecarboxylic acid. Condensation reactions and cyclization steps are essential to form the oxadiazole and pyrazolopyrazine rings, often requiring specific catalysts and precise temperature control.
Industrial Production Methods
On an industrial scale, these compounds might be synthesized using automated reactors to ensure consistent yields. Optimizing reaction parameters such as solvent choice, reaction time, and purification techniques can significantly enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: Can be prone to oxidation, particularly at positions adjacent to nitrogen atoms.
Reduction: Possible reduction of the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitutions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Conditions might involve halogenating agents or nucleophiles like amines or alcohols.
Major Products Formed
The exact products depend on the specific reactions. substituted derivatives or ring-opened products are common results of such transformations.
Aplicaciones Científicas De Investigación
Chemistry
Used in the study of electronic properties due to its conjugated system.
Biology
Medicine
Explored for its potential as a pharmacophore in drug design, possibly targeting specific proteins or receptors.
Industry
Utilized in materials science for developing new organic semiconductors and light-emitting devices.
Mecanismo De Acción
The compound’s effects often result from its interaction with specific molecular targets, such as enzymes or receptors, where it binds and alters their activity. Pathways may involve modulation of electronic states or interference with normal biological processes at a cellular level.
Comparación Con Compuestos Similares
Similar compounds include other heterocycles like benzoxadiazoles, pyrazolopyridines, and thienopyrazoles. The uniqueness of 2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific arrangement of functional groups and fused ring systems, which confer distinctive electronic and steric properties.
Hope this sheds some light on our molecule of interest!
Propiedades
Número CAS |
1207004-18-9 |
|---|---|
Fórmula molecular |
C23H15N5O2S |
Peso molecular |
425.47 |
Nombre IUPAC |
2-naphthalen-1-yl-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H15N5O2S/c29-23-19-13-18(17-8-3-6-15-5-1-2-7-16(15)17)25-28(19)11-10-27(23)14-21-24-22(26-30-21)20-9-4-12-31-20/h1-13H,14H2 |
Clave InChI |
VRGBVQWINUXLKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CS6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)

![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2429135.png)

![1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2429139.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)


![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2429148.png)
![3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)
![4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2429152.png)
